molecular formula C14H28N2O6 B597140 Boc-Lys-OMe acetate salt CAS No. 136832-75-2

Boc-Lys-OMe acetate salt

Cat. No.: B597140
CAS No.: 136832-75-2
M. Wt: 320.386
InChI Key: IQQHZKIYBAMWEX-FVGYRXGTSA-N
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Description

Boc-Lys-OMe acetate salt, also known as N-tert-butoxycarbonyl-L-lysine methyl ester acetate, is a chemically protected form of the amino acid lysine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group on lysine during peptide synthesis, preventing it from reacting prematurely. This compound is widely used in the field of organic chemistry, particularly in peptide synthesis and as a building block for more complex molecules .

Mechanism of Action

Target of Action

Boc-Lys-OMe acetate salt, also known as Boc-L-lysine methyl ester, primarily targets enzymes such as thrombin and trypsin . These enzymes play a crucial role in various biological processes, including blood coagulation (thrombin) and protein digestion (trypsin).

Mode of Action

The compound interacts with its targets (thrombin and trypsin) through a process known as hydrolysis . This interaction results in the removal of the tert-butoxycarbonyl (Boc) group, a protective group used to prevent the amino group on lysine from reacting during peptide chain assembly .

Biochemical Pathways

The hydrolysis of this compound by thrombin and trypsin affects the protein synthesis pathway . Specifically, it influences the step involving the assembly of peptide chains. The removal of the Boc group allows for the subsequent bonding of amino acids, thereby facilitating the formation of peptides and proteins .

Result of Action

The primary result of this compound’s action is the deprotection of the amino group on lysine , which is a crucial step in protein synthesis . This deprotection allows for the continuation of peptide chain assembly, thereby influencing the structure and function of the resulting proteins.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as certain solvents, can also impact the efficiency of the deprotection process .

Biochemical Analysis

Biochemical Properties

Boc-Lys-OMe acetate salt plays a significant role in biochemical reactions. It is efficiently hydrolyzed by enzymes such as thrombin and especially trypsin . This interaction with enzymes like thrombin and trypsin is crucial in the regulation of various biochemical processes.

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein synthesis. As a protected form of lysine, it is involved in the stepwise construction of peptides, allowing for the sequential addition of amino acids without interference from reactive side groups . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group prevents the amino group on lysine from reacting, allowing for the controlled addition of amino acids during peptide chain assembly . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications . This property is particularly important for long-term studies involving in vitro or in vivo models.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-OMe acetate salt typically involves the protection of the amino group of lysine with a Boc group and the esterification of the carboxyl group with methanol. The reaction is carried out under anhydrous conditions using a base such as triethylamine and a coupling reagent like di-tert-butyl dicarbonate (Boc2O). The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys-OMe acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Lys-OMe acetate salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function through peptide synthesis.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Lys-OMe acetate salt is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .

Properties

IUPAC Name

acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQHZKIYBAMWEX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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